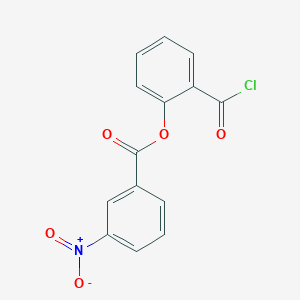
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound that features both a chlorocarbonyl group and a nitrobenzoate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amines.
Reduction: The chlorocarbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Amines: from the reduction of the nitro group.
Alcohols: from the reduction of the chlorocarbonyl group.
Substituted benzenes: from nucleophilic substitution reactions.
Scientific Research Applications
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule. These interactions can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
- 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- 2-(Chlorocarbonyl)phenyl 3-methylbenzoate
Comparison: 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
89883-00-1 |
|---|---|
Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(2-carbonochloridoylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI Key |
NDCFGGCRCOAKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
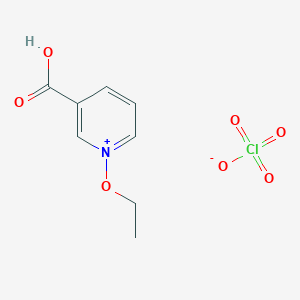
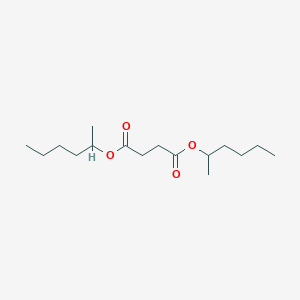
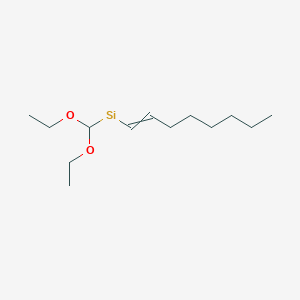
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
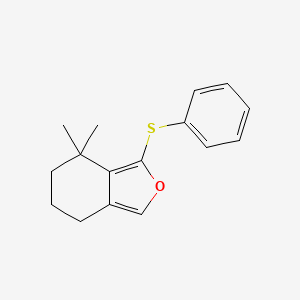

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)


![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
